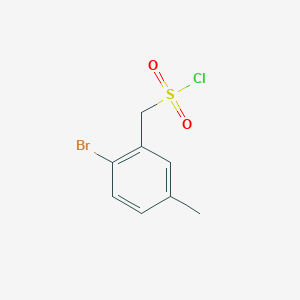
(2-Bromo-5-methylphenyl)methanesulfonyl chloride
Vue d'ensemble
Description
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (BMMSC) is a versatile reagent commonly used in organic synthesis, specifically in the synthesis of carboxylic acids, esters, and amides. It is also known as benzyl bromomethanesulfonate, benzyl bromoacetate, and benzyl bromoacetate chloride. BMMSC is a colorless liquid with a low boiling point, making it ideal for use in a variety of laboratory experiments. Its low toxicity and low cost make it a popular reagent for use in a variety of applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
(2-Bromo-5-methylphenyl)methanesulfonyl chloride has been used in the synthesis and structural analysis of various compounds. For instance, it's used in the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atom and dehydration of primary amide groups, leading to N-(2-cyanophenyl)disulfonamides. This process is notable for its use of readily available substrates, high product yield, and short reaction time. The structures of the resulting compounds are characterized using a combination of nuclear magnetic resonance, infrared, and mass spectrometric techniques, with geometry confirmed by single-crystal X-ray diffraction analysis and density functional theory calculations (Mphahlele & Maluleka, 2021).
Chemical Process Optimization
It's also instrumental in chemical process optimization. The mild Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides is an example, where it helps avoid potentially genotoxic impurities that arise when an aniline is reacted with methanesulfonyl chloride. This method is beneficial in synthesizing compounds like dofetilide (Rosen et al., 2011).
Electrochemistry and Energy Storage
In the field of electrochemistry and energy storage, (2-Bromo-5-methylphenyl)methanesulfonyl chloride is used to study the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid electrolyte. This research is particularly relevant for potential cathode materials, where sodium is reversibly intercalated into vanadium pentoxide films (Su, Winnick, & Kohl, 2001).
Propriétés
IUPAC Name |
(2-bromo-5-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFQGNQWIEXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methylphenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
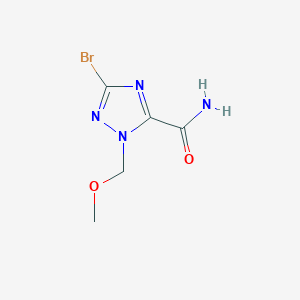
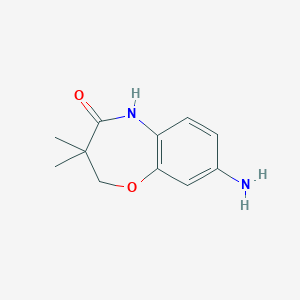
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
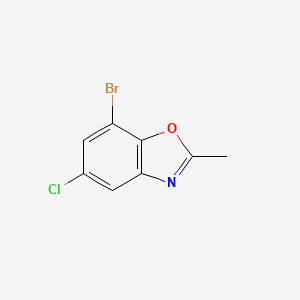
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)

![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)
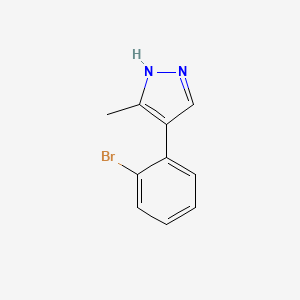
![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)

